molecular formula C9H18FNO B1477323 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol CAS No. 2090276-87-0

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol

Cat. No. B1477323
CAS RN: 2090276-87-0
M. Wt: 175.24 g/mol
InChI Key: LQNMRMZWSLQLDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol (FMPMPE) is an organofluorine compound that has a wide range of applications in synthetic organic chemistry. It is an important precursor to a variety of compounds, such as pharmaceuticals, agrochemicals, and materials. FMPMPE is also used as a catalyst in a number of chemical reactions and can be used as a solvent for organic reactions.

Scientific Research Applications

1. Medical Imaging and Radiopharmaceuticals

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol has notable applications in medical imaging, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). Studies have focused on the automated synthesis of amino acid tracers, such as S-(2-[(18)F]fluoroethyl)-L-methionine (FEMET) and O-(2-[18F]fluoroethyl)-l-tyrosine (FET), which are essential for tumor imaging. The process involves nucleophilic fluorination reactions and achieves high radiochemical purity, showcasing the compound's role in advancing diagnostic imaging techniques (Tang et al., 2003), (Tang et al., 2003).

2. Molecular and Chemical Research

The compound is involved in various molecular and chemical research areas. For instance, studies highlight its role in the generation of ethylen fluoronium ions, understanding the behavior of substituted fluorenyl cations, and exploring its implications in the microstructure and optical/electrooptic response of materials. This showcases its versatility in chemical synthesis and material science research, contributing to the development of new materials and understanding molecular behaviors (Ciommer & Schwarz, 1983), (Mladenova et al., 2001), (Facchetti et al., 2006).

3. Synthesis of Novel Compounds and Ligands

Researchers have utilized 2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol in the synthesis of novel compounds with potential biological activities. This includes synthesizing biologically active halogenated compounds with antibacterial properties and exploring the enantioselectivity of certain inhibitors, highlighting its significance in drug discovery and pharmacological research (Tani et al., 1982), (Khodarahmi et al., 1998).

properties

IUPAC Name

2-[4-(fluoromethyl)-4-methylpiperidin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18FNO/c1-9(8-10)2-4-11(5-3-9)6-7-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNMRMZWSLQLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CCO)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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